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Compound of Interest

Compound Name: 1-Ethyl-4-fluorobenzene

Cat. No.: B1585034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

aromatic compound 1-Ethyl-4-fluorobenzene. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a

clear and structured format for easy reference and comparison. This document also outlines

standardized experimental protocols for the acquisition of such spectra and includes

visualizations to illustrate the molecular structure and analytical workflow.

Spectroscopic Data Summary
The empirical formula for 1-Ethyl-4-fluorobenzene is C₈H₉F, and its molecular weight is

124.16 g/mol . The spectroscopic data presented below provides confirmation of its molecular

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule.

The ¹H NMR spectrum of 1-Ethyl-4-fluorobenzene is characterized by signals corresponding

to the ethyl group and the aromatic protons. The aromatic region displays a complex splitting

pattern due to the fluorine substituent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1585034?utm_src=pdf-interest
https://www.benchchem.com/product/b1585034?utm_src=pdf-body
https://www.benchchem.com/product/b1585034?utm_src=pdf-body
https://www.benchchem.com/product/b1585034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.16 - 7.11 m - 2H
Ar-H (ortho to

ethyl)

7.01 - 6.95 m - 2H
Ar-H (ortho to

fluorine)

2.62 q 7.6 2H -CH₂-

1.22 t 7.6 3H -CH₃

Note: The aromatic protons often appear as two overlapping multiplets due to second-order

effects and coupling with fluorine.

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon

environments within the molecule.

Chemical Shift (δ) ppm Assignment

161.5 (d, J = 243.5 Hz) C-F

138.2 (d, J = 3.1 Hz) C-CH₂CH₃

129.5 (d, J = 7.7 Hz) CH (ortho to ethyl)

115.1 (d, J = 21.2 Hz) CH (ortho to fluorine)

28.1 -CH₂-

15.8 -CH₃

Note: The carbon attached to fluorine and the adjacent carbons show splitting (doublet, d) due

to coupling with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum reveals the presence of characteristic functional groups and the overall

fingerprint of the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 2850 Medium-Strong
C-H stretching (aromatic and

aliphatic)

1605, 1510, 1450 Strong C=C stretching (aromatic ring)

1225 Strong C-F stretching

825 Strong
C-H bending (para-

disubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The data presented here is for Electron Ionization (EI) Mass Spectrometry.[1]

m/z Relative Intensity (%) Assignment

124 45 [M]⁺ (Molecular Ion)

109 100 [M-CH₃]⁺

91 15 [C₇H₇]⁺ (Tropylium ion)

83 10

77 8 [C₆H₅]⁺

Experimental Protocols
While specific acquisition parameters for the presented data are not available, the following

describes standard methodologies for obtaining high-quality spectroscopic data for small

organic molecules like 1-Ethyl-4-fluorobenzene.

NMR Spectroscopy
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Sample Preparation: A sample of 5-25 mg of 1-Ethyl-4-fluorobenzene is typically dissolved

in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆)

in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR

spectrometer. A sufficient number of scans (typically 8-16) are averaged to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ¹³C nucleus,

a larger number of scans (often several hundred to thousands) are required. Proton

decoupling is typically employed to simplify the spectrum to single lines for each unique

carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1-Ethyl-4-fluorobenzene, the spectrum is most

commonly obtained using the neat liquid. A thin film of the liquid is placed between two salt

plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used, where a drop of the liquid is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. A background spectrum of the clean salt plates or ATR crystal is recorded first

and automatically subtracted from the sample spectrum. The data is typically collected over

a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid, the sample is typically introduced into the mass

spectrometer via a gas chromatography (GC-MS) system or by direct injection.

Ionization: Electron Ionization (EI) is a common method for small, relatively non-polar

molecules. In this technique, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the
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abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the molecular structure of 1-Ethyl-4-fluorobenzene and a

generalized workflow for its spectroscopic analysis.
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Caption: Molecular structure of 1-Ethyl-4-fluorobenzene.
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Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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